molecular formula C9H7N3 B1611422 1h-Imidazo[1,2-a]benzimidazole CAS No. 247-79-0

1h-Imidazo[1,2-a]benzimidazole

Cat. No.: B1611422
CAS No.: 247-79-0
M. Wt: 157.17 g/mol
InChI Key: IXPZYJRRDFZWHJ-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazo[1,2-a]benzimidazole can be synthesized through various methods. One common approach involves the cyclization of anilides via amine N-oxide intermediates under acidic conditions . Another method includes the Brønsted acid-mediated intramolecular alkyne-carbonyl metathesis (ACM) starting from imidazole and benzimidazole derivatives . Additionally, the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, has been reported .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced on the imidazole or benzimidazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, some derivatives of this compound have been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

1H-Imidazo[1,2-a]benzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, which can differ significantly from those of its analogs.

Properties

IUPAC Name

4H-imidazo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-10-5-6-12(8)9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPZYJRRDFZWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571541
Record name 9H-Imidazo[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247-79-0
Record name 9H-Imidazo[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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